Propanoic acid--3-(triethoxysilyl)propan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid–3-(triethoxysilyl)propan-1-ol (1/1) is an organosilicon compound with the molecular formula C9H20O5Si. It is characterized by the presence of both a propanoic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in a wide range of industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–3-(triethoxysilyl)propan-1-ol typically involves the reaction of propanoic acid with 3-(triethoxysilyl)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also involve purification steps to remove any impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid–3-(triethoxysilyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include carboxylic acids, aldehydes, alcohols, and various substituted derivatives. These products are useful in different applications, including material science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Propanoic acid–3-(triethoxysilyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves the interaction of its functional groups with target molecules. The propanoic acid group can form hydrogen bonds and ionic interactions, while the triethoxysilyl group can form covalent bonds with inorganic surfaces. These interactions contribute to the compound’s ability to enhance the properties of materials and improve their performance in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a propanoic acid group.
3-(Triethoxysilyl)propylamine: Contains an amine group instead of a propanoic acid group.
1-Propanamine, 3-(triethoxysilyl): Similar in structure but contains an amine group instead of a propanoic acid group
Uniqueness
Propanoic acid–3-(triethoxysilyl)propan-1-ol is unique due to the presence of both a propanoic acid group and a triethoxysilyl group. This dual functionality allows it to interact with both organic and inorganic materials, making it highly versatile and useful in a wide range of applications .
Eigenschaften
CAS-Nummer |
194672-47-4 |
---|---|
Molekularformel |
C12H28O6Si |
Molekulargewicht |
296.43 g/mol |
IUPAC-Name |
propanoic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.C3H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h10H,4-9H2,1-3H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
XOWPWUDJFXXNHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCO[Si](CCCO)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.